molecular formula C10H14N2O3 B148284 Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 134368-20-0

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B148284
M. Wt: 210.23 g/mol
InChI Key: JUOZFDHCIGBEQK-UHFFFAOYSA-N
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Description

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) has been extensively studied for its potential applications in various scientific fields. One of its primary uses is in the synthesis of pharmaceuticals and agrochemicals. It can also be used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, studies have shown that it can act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have various biochemical and physiological effects. It can affect the central nervous system, leading to changes in behavior and cognitive function. It can also affect the cardiovascular system, leading to changes in blood pressure and heart rate. Additionally, it can affect the immune system, leading to changes in inflammation and immune responses.

Advantages And Limitations For Lab Experiments

One advantage of using Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its ability to act as an inhibitor of various enzymes. This can be useful in studying the role of these enzymes in various physiological processes. However, one limitation is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)). One direction is to further investigate its mechanism of action and its potential as an inhibitor of various enzymes. Another direction is to explore its potential applications in other scientific fields, such as materials science and nanotechnology. Additionally, research could focus on developing new synthesis methods for Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) that are more efficient and environmentally friendly.
In conclusion, Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new pharmaceuticals, agrochemicals, and other materials.

properties

IUPAC Name

tert-butyl N-(4-oxopyridin-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)11-12-6-4-8(13)5-7-12/h4-7H,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOZFDHCIGBEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C=CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Synthesis routes and methods

Procedure details

4-Pyranone (1 g, 10.4 mmol) and t-butylcarbazate (1.32 g, 10 mmol) were heated at reflux in ethanol for 48 h. The solvent was gradually allowed to distil from the mixture and the residue was chromatographed on silica gel 60, eluting with ethanol, dichloromethane (1:19) to give the title compound (1.16 g, 50%); υmax (KBr) 1723, 1630, and 1550 cm-1 ; δH 1.54 (9H, s), 6.47 (2H, d), and 7.60 (2H, d); M+ 210.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

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